molecular formula C11H8BrNO4 B1286277 5-Bromoquinoline oxalate CAS No. 110335-37-0

5-Bromoquinoline oxalate

Cat. No. B1286277
CAS RN: 110335-37-0
M. Wt: 298.09 g/mol
InChI Key: JTHPWMZDXNVNHI-UHFFFAOYSA-N
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Description

5-Bromoquinoline oxalate is a chemical compound with the molecular formula C9H6BrN·C2H2O4 . It is a building block used in various chemical reactions .


Molecular Structure Analysis

The molecular weight of 5-Bromoquinoline oxalate is 298.09 g/mol . The molecular structure can be represented by the canonical SMILES string: C1=CC2=C(C=CC=N2)C(=C1)Br.C(=O)(C(=O)O)O .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Bromoquinoline oxalate are not detailed in the search results, quinoline derivatives are known to undergo a variety of reactions. These include acid-base reactions, precipitation reactions, and oxidation-reduction reactions .


Physical And Chemical Properties Analysis

5-Bromoquinoline oxalate is a solid under normal conditions . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

1. Role in Fungal and Bacterial Metabolism Oxalic acid, a component of 5-Bromoquinoline oxalate, plays a significant role in fungal and bacterial metabolism . It is a secondary metabolite secreted by fungi, bacteria, and plants, and is linked to various processes in soil, such as nutrient availability, weathering of minerals, and precipitation of metal oxalates .

Biotechnological Potential

The potential of microorganisms for oxalotrophy and the ability of microbial enzymes to degrade oxalates are important factors that can be used in the prevention of kidney stone, as a diagnostic tool for determination of oxalic acid content, as an antifungal factor against plant pathogenic fungi, or even in efforts to improve the quality of edible plants .

Carbon Sequestration

The potential role of fungi and their interaction with bacteria in the oxalate-carbonate pathway are regarded as an effective way for the transfer of atmospheric carbon dioxide into calcium carbonate as a carbon reservoir .

Detoxification of Heavy Metals

Due to their chelating ability, oxalates are considered as good factors in the detoxification of heavy metals, including aluminium, lead, copper, and cadmium ions .

Research Use

5-Bromoquinoline, a component of 5-Bromoquinoline oxalate, is used in research . However, the specific applications in research are not detailed in the source.

Synthesis of 4-Bromo Quinolines

5-Bromoquinoline can be used in the synthesis of difficult-to-access 4-bromo quinolines . The cascade transformation performs smoothly to generate desired products in moderate to excellent yields with good functional groups compatibility .

Safety and Hazards

5-Bromoquinoline is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and should not be inhaled .

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are vital scaffolds for drug discovery . Future research may focus on greener and more sustainable chemical processes for the synthesis of quinoline derivatives .

properties

IUPAC Name

5-bromoquinoline;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN.C2H2O4/c10-8-4-1-5-9-7(8)3-2-6-11-9;3-1(4)2(5)6/h1-6H;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHPWMZDXNVNHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)Br.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromoquinoline oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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